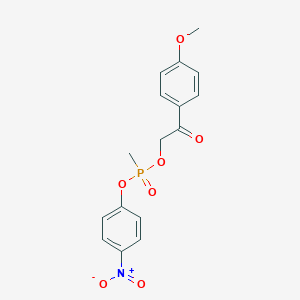
p-Methoxyphenacyl p-nitrophenyl methylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Methoxyphenacyl p-nitrophenyl methylphosphonate: is an organophosphorus compound that features both methoxyphenacyl and nitrophenyl groups attached to a methylphosphonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-Methoxyphenacyl p-nitrophenyl methylphosphonate typically involves the reaction of p-methoxyphenacyl bromide with p-nitrophenyl methylphosphonate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: p-Methoxyphenacyl p-nitrophenyl methylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The presence of the nitrophenyl group makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) are commonly used reagents for hydrolysis reactions.
Substitution Reactions: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Chemistry: p-Methoxyphenacyl p-nitrophenyl methylphosphonate is used as a reagent in organic synthesis, particularly in the study of phosphonate ester hydrolysis and substitution reactions .
Biology and Medicine: The compound’s structural features make it a potential candidate for studying enzyme interactions and inhibition mechanisms. It may also be explored for its potential use in drug development and as a biochemical probe.
Industry: In the plastics industry, this compound is used as a specialty chemical for the synthesis of advanced materials .
Wirkmechanismus
The mechanism of action of p-Methoxyphenacyl p-nitrophenyl methylphosphonate involves its interaction with molecular targets through hydrolysis and substitution reactions. The compound’s phosphonate ester bond is susceptible to nucleophilic attack, leading to the formation of various hydrolysis products. These reactions are facilitated by the presence of electron-withdrawing groups, such as the nitrophenyl group, which enhances the compound’s reactivity .
Vergleich Mit ähnlichen Verbindungen
- p-Nitrophenyl phenacyl methylphosphonate
- p-Chlorophenacyl p-nitrophenyl methylphosphonate
- p-Nitrophenacyl p-nitrophenyl methylphosphonate
Uniqueness: p-Methoxyphenacyl p-nitrophenyl methylphosphonate is unique due to the presence of both methoxy and nitrophenyl groups, which impart distinct electronic and steric properties. These features influence the compound’s reactivity and make it a valuable tool in studying phosphonate ester chemistry .
Eigenschaften
CAS-Nummer |
21070-22-4 |
|---|---|
Molekularformel |
C16H16NO7P |
Molekulargewicht |
365.27 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-2-[methyl-(4-nitrophenoxy)phosphoryl]oxyethanone |
InChI |
InChI=1S/C16H16NO7P/c1-22-14-7-3-12(4-8-14)16(18)11-23-25(2,21)24-15-9-5-13(6-10-15)17(19)20/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
CXUJPWFLLYPAPA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)COP(=O)(C)OC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


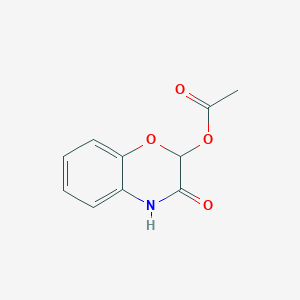
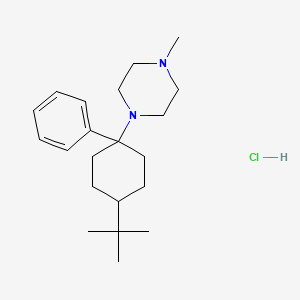
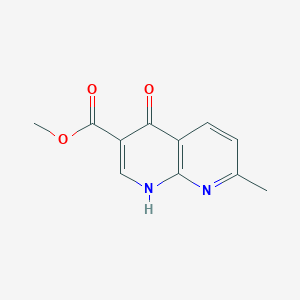
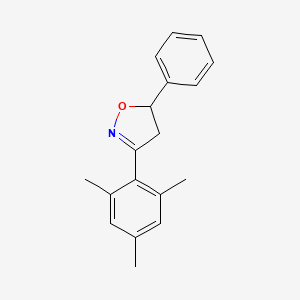

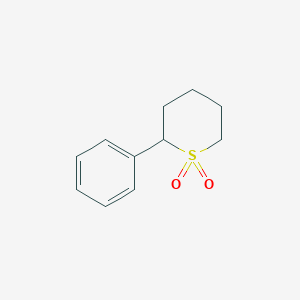

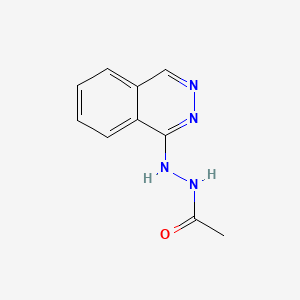


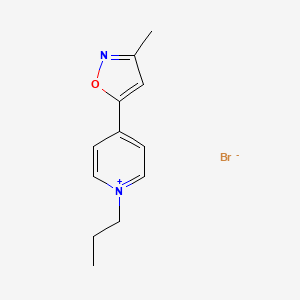
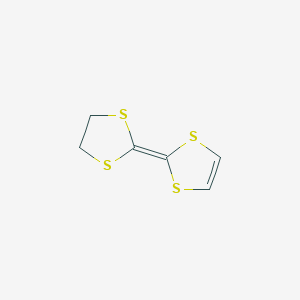

![[Bis(pentylsulfanyl)methyl]benzene](/img/structure/B14704056.png)
